molecular formula C₂₅H₂₆D₈O₇ B1158150 6β-Hydroxy Budesonide-d8

6β-Hydroxy Budesonide-d8

Cat. No.: B1158150
M. Wt: 454.58
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Stable Isotope-Labeled Compound

Stable isotope-labeled compounds, such as 6β-Hydroxy Budesonide-d8, are non-radioactive and have become indispensable tools in analytical chemistry. lgcstandards.comlgcstandards.com The key advantage of using a stable isotope-labeled internal standard is its ability to mimic the analyte of interest during sample preparation and analysis. This minimizes variations that can occur during extraction, chromatography, and ionization in mass spectrometry. The result is improved accuracy and precision in the quantification of the non-labeled compound in biological samples. veeprho.com 6β-Hydroxy Budesonide-d8 is specifically used as an internal standard in analytical and pharmacokinetic research. veeprho.comveeprho.com

Role as a Key Metabolite of Budesonide (B1683875)

Budesonide undergoes extensive metabolism in the human body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. fda.govdrugbank.com This process leads to the formation of two major metabolites: 6β-hydroxy budesonide and 16α-hydroxy prednisolone. fda.govdrugbank.com These metabolites have significantly less glucocorticoid activity than the parent drug, contributing to budesonide's favorable safety profile. drugbank.com The formation of 6β-hydroxy budesonide is a key pathway in the biotransformation of budesonide. researchgate.net

Significance in Drug Metabolism and Disposition Studies

The use of 6β-Hydroxy Budesonide-d8 is crucial for conducting detailed drug metabolism and disposition studies. These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. By using 6β-Hydroxy Budesonide-d8 as an internal standard, researchers can accurately quantify the levels of the 6β-hydroxy budesonide metabolite in various biological matrices, such as plasma and urine. dshs-koeln.detandfonline.com

This precise quantification is vital for several reasons:

Pharmacokinetic Profiling: It allows for the detailed characterization of the pharmacokinetic profile of budesonide, including its rate of metabolism and elimination. nih.gov

Bioequivalence Studies: In the development of generic drug formulations, it is necessary to demonstrate that they are bioequivalent to the original drug. Accurate measurement of metabolites is a key component of these studies. tandfonline.com

Doping Control: In sports, the use of certain corticosteroids is regulated. Analytical methods using labeled standards like 6β-Hydroxy Budesonide-d8 help in the sensitive and reliable detection of budesonide and its metabolites to ensure compliance with anti-doping regulations. researchgate.netdshs-koeln.de

Research Findings

Research has consistently highlighted the importance of 6β-Hydroxy Budesonide-d8 in bioanalytical methods. For instance, studies have described the development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of budesonide and its metabolites in human plasma and urine. dshs-koeln.detandfonline.comdshs-koeln.de In these methods, 6β-Hydroxy Budesonide-d8 serves as an invaluable internal standard to ensure the reliability of the results. dshs-koeln.de

A study on the metabolic profile of budesonide after different administration routes utilized 6β-hydroxy-budesonide-d8 to analyze urine samples. dshs-koeln.de Another investigation into the effects of hyperhydration on the detection of orally administered budesonide also relied on this labeled metabolite for accurate pharmacokinetic analysis. nih.gov

The chemical properties of 6β-Hydroxy Budesonide-d8 are well-defined, facilitating its use as a standard. pharmaffiliates.com

Table 1: Chemical Properties of 6β-Hydroxy Budesonide-d8

Property Value
Molecular Formula C25H26D8O7
Molecular Weight 454.58
Appearance White to Off-White Solid
Storage 2-8°C Refrigerator, Under inert atmosphere

Source: Pharmaffiliates pharmaffiliates.com

Table 2: Compound Names Mentioned

Compound Name
6β-Hydroxy Budesonide-d8
6β-Hydroxy Budesonide
Budesonide
16α-hydroxy prednisolone

Properties

Molecular Formula

C₂₅H₂₆D₈O₇

Molecular Weight

454.58

Synonyms

(6β,11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-_x000B_3,20-dione; 

Origin of Product

United States

Metabolic Formation and Biotransformation Pathways

Enzymatic Hydroxylation of Budesonide (B1683875)

The principal metabolic pathway for Budesonide is hydroxylation, a reaction catalyzed by a superfamily of enzymes. This biotransformation leads to the generation of metabolites with significantly reduced pharmacological activity.

The enzymatic conversion of Budesonide to its metabolites is predominantly mediated by the Cytochrome P450 3A (CYP3A) subfamily of enzymes. researchgate.netnih.gov Research has identified CYP3A4 as the primary isoform responsible for the 6β-hydroxylation of Budesonide in the human liver. patsnap.comtga.gov.au Other isoforms, such as CYP3A5 and CYP3A7, have also been shown to metabolize Budesonide, although to a lesser extent than CYP3A4. drugbank.comnih.gov The formation of 6β-Hydroxy Budesonide shows a strong correlation with testosterone (B1683101) 6β-hydroxylation, a known marker for CYP3A activity. researchgate.netnih.gov

Key Cytochrome P450 Isoforms in Budesonide Metabolism
CYP450 IsoformRole in Budesonide MetabolismSignificance
CYP3A4Primary catalyst for 6β-hydroxylationMost efficient metabolic catalyst for Budesonide. nih.gov
CYP3A5Metabolizes BudesonideContributes to metabolism, particularly relevant in pulmonary tissues. nih.gov
CYP3A7Metabolizes BudesonideExhibits the slowest rates of metabolism for Budesonide. nih.gov

Budesonide is administered as a mixture of two epimers, 22R and 22S. The metabolism of these epimers demonstrates a degree of stereoselectivity. While the formation of 16α-hydroxyprednisolone is specifically from the 22R epimer, 6β-hydroxylation can occur with both the 22R and 22S epimers. nih.govnih.gov This indicates that the enzymatic pocket of CYP3A4 can accommodate both stereoisomers for the 6β-hydroxylation reaction.

Pathways of 6β-Hydroxy Budesonide-d8 Generation

6β-Hydroxy Budesonide-d8 is a deuterated isotopologue of 6β-Hydroxy Budesonide. It is not a metabolite formed within biological systems but is a synthetic compound. This deuterated analog is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Budesonide and its metabolites in biological matrices like plasma and urine. nih.gov Its chemical properties and structure are nearly identical to the endogenous metabolite, but its increased mass allows for clear differentiation in mass spectrometric analysis.

Interplay with Other Budesonide Metabolites

Budesonide is metabolized into two major metabolites in human liver microsomes: 6β-Hydroxy Budesonide and 16α-Hydroxy-Prednisolone. researchgate.netnih.gov These metabolites have significantly lower glucocorticosteroid activity, less than 1% of the parent compound, contributing to Budesonide's favorable systemic side-effect profile. patsnap.comtga.gov.au

Both 6β-Hydroxy Budesonide and 16α-Hydroxy-Prednisolone are products of CYP3A-mediated metabolism. researchgate.netnih.gov However, their formation pathways exhibit stereoselectivity. As previously mentioned, 16α-Hydroxy-Prednisolone is formed exclusively from the 22R epimer of Budesonide, involving the cleavage of the acetal (B89532) group. nih.gov In contrast, 6β-hydroxylation occurs on the steroid nucleus and can proceed from both the 22R and 22S epimers. nih.gov The relative amounts of these two major metabolites can vary, but both are significant products of Budesonide's extensive first-pass metabolism in the liver. mdpi.com

Comparison of Major Budesonide Metabolites
MetabolitePrecursor Epimer(s)Metabolic ReactionGlucocorticoid Activity (vs. Budesonide)
6β-Hydroxy Budesonide22R and 22SHydroxylation<1%
16α-Hydroxy-Prednisolone22RHydroxylation and cleavage of acetal group<1%

Metabolic Stability of 6β-Hydroxy Budesonide-d8 in In Vitro and In Vivo Research Models

As a synthetic internal standard, the "metabolic stability" of 6β-Hydroxy Budesonide-d8 in research models is not typically studied in the same way as a therapeutic compound. Its purpose is to remain stable throughout the analytical process to ensure accurate quantification of the target analytes. In vitro, when added to biological samples, it is expected to not degrade under the sample preparation and analysis conditions. In vivo pharmacokinetic studies utilize 6β-Hydroxy Budesonide-d8 by adding it to the collected biological samples (e.g., plasma, urine) before analysis, not by administering it to the subject. nih.gov

The parent compound, Budesonide, exhibits low metabolic stability, undergoing rapid and extensive first-pass metabolism. mdpi.com This inherent instability of Budesonide leads to the rapid formation of its metabolites, including 6β-Hydroxy Budesonide. Information regarding the subsequent metabolism or clearance of 6β-Hydroxy Budesonide itself is limited, but its formation is a key step in the inactivation and elimination of Budesonide. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 6β Hydroxy Budesonide D8

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is the cornerstone for the analysis of 6β-Hydroxy Budesonide-d8, typically in conjunction with a chromatographic separation technique. Its high sensitivity and selectivity allow for the detection of minute quantities of the analyte in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the quantification of budesonide (B1683875) and its metabolites from biological samples. rjptonline.org In these assays, 6β-Hydroxy Budesonide-d8 functions as an internal standard to ensure the reliability of the results for the target analyte, 6β-Hydroxy Budesonide. veeprho.com The methodology involves chromatographic separation followed by ionization and mass analysis, often using electrospray ionization (ESI) in positive mode. nih.govsciex.com

The development and validation of a bioanalytical method using 6β-Hydroxy Budesonide-d8 as an internal standard must adhere to stringent guidelines, such as those provided by the U.S. Food and Drug Administration (FDA), to ensure the reliability of the data. slideshare.netresearchgate.netnalam.ca A full validation process encompasses a comprehensive evaluation of several key parameters. nih.goviqvia.com These parameters confirm that the method is suitable for its intended purpose.

Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other endogenous components in the sample matrix. nalam.ca

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nalam.ca For bioanalytical methods, acceptance criteria for accuracy are typically within ±15% (±20% at the lower limit of quantification) of the nominal value, and precision, measured by the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). sciex.com

Calibration Curve and Linearity: A calibration curve is generated to assess the relationship between the instrument response and the concentration of the analyte. The method's linearity is evaluated over a specific concentration range. nih.gov

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov For budesonide and its metabolites, highly sensitive methods have achieved LLOQs in the low pg/mL range. sciex.comlcms.cz

Recovery: This parameter assesses the efficiency of the extraction process in recovering the analyte from the biological matrix. slideshare.net

Matrix Effect: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nalam.ca

Stability: The stability of the analyte is tested under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure that the sample integrity is maintained from collection to analysis. nalam.ca

Validation ParameterDescriptionTypical Acceptance Criteria (FDA Guidelines)
AccuracyCloseness of measured value to the nominal concentration.Within ±15% of nominal value (±20% at LLOQ).
PrecisionReproducibility of measurements (expressed as %CV).≤15% CV (≤20% at LLOQ).
SelectivityAbility to differentiate the analyte from other matrix components.No significant interference at the retention time of the analyte and IS.
Linearity (r²)Correlation coefficient of the calibration curve.Typically ≥0.99.
StabilityAnalyte stability under various storage and handling conditions.Concentration deviation within ±15% of the baseline value.

In LC-MS/MS analysis, quantification is typically performed using Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. sciex.com This process provides a high degree of selectivity and sensitivity.

For 6β-Hydroxy Budesonide-d8, the precursor ion would be selected based on its specific mass-to-charge ratio (m/z), which is higher than that of the non-deuterated metabolite due to the eight deuterium (B1214612) atoms. The fragmentation pattern is generally consistent with the non-labeled analog. The fragmentation of corticosteroids like budesonide often involves neutral losses of water (H₂O) and subsequent cleavages of the steroid core structure. sci-hub.senih.gov The specific ion transitions chosen for quantification are optimized to provide the most stable and intense signal.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Notes
Budesonide431.3323.2Common transition used for quantification. sciex.com
Budesonide-d8439.3323.2Internal standard transition. sciex.com
6β-Hydroxy Budesonide447.3-Inferred from Budesonide (+16 Da for hydroxylation). Product ions would be determined experimentally.
6β-Hydroxy Budesonide-d8455.3-Inferred from Budesonide-d8 (+16 Da for hydroxylation). Product ions would be determined experimentally.

While LC-MS/MS is the preferred method for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the structural confirmation of budesonide metabolites. Due to the low volatility and thermal instability of corticosteroids, derivatization is a necessary step prior to GC-MS analysis. researchgate.net This typically involves processes such as methoxylation of ketone groups and trimethylsilylation of hydroxyl groups to increase the volatility of the analytes. researchgate.net Following derivatization, the compounds can be separated by gas chromatography and identified based on their retention times and mass spectra. This approach is particularly useful in comprehensive metabolism studies for the structural elucidation of previously unidentified metabolites. researchgate.net

High-Resolution Mass Spectrometry (HRMS) plays a significant role in the identification and characterization of metabolites. researchgate.net Unlike triple quadrupole MS, which has nominal mass resolution, HRMS instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements. This allows for the determination of the elemental composition of an ion, which is invaluable for identifying unknown metabolites. In the context of budesonide metabolism, LC-HRMS can be used to analyze samples and identify potential metabolites based on their accurate mass, distinguishing them from other endogenous compounds that may have the same nominal mass. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications for 6β-Hydroxy Budesonide-d8

Chromatographic Separation Techniques for 6β-Hydroxy Budesonide-d8

Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. For 6β-Hydroxy Budesonide-d8 and its related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the standard methods. nih.govtandfonline.com

Separation is typically achieved on a C18 column. nih.govnih.gov The mobile phase usually consists of a mixture of an aqueous component (often water with an additive like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. rjptonline.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is commonly used to ensure efficient separation of the analytes from interfering matrix components and to achieve good peak shapes. nih.govbohrium.com The chromatographic conditions are optimized to provide sufficient retention for the analytes of interest while ensuring a reasonable run time for high-throughput analysis. nih.gov

ParameterTypical ConditionReference
Chromatography SystemUHPLC or HPLC nih.govtandfonline.com
ColumnReversed-Phase C18 nih.govnih.gov
Mobile Phase AWater with 0.1% Formic Acid nih.gov
Mobile Phase BAcetonitrile or Methanol rjptonline.orgnih.gov
Elution ModeGradient Elution nih.govbohrium.com
Flow Rate0.2 - 1.0 mL/min rjptonline.orgnih.gov

Principles of Reversed-Phase Liquid Chromatography for Steroid Metabolites

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of budesonide and its metabolites. researchgate.net The principle of separation in RP-HPLC is based on the hydrophobic interactions between the analytes and the stationary phase. Steroid metabolites, being relatively nonpolar, are well-suited for this type of chromatography.

The stationary phase is typically a nonpolar material, most commonly silica (B1680970) particles chemically modified with C18 (octadecylsilane) or C8 alkyl chains. nih.govnih.gov The mobile phase is a more polar solvent mixture, usually consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govnih.gov

During analysis, the sample is injected into the system. Analytes with higher hydrophobicity, such as budesonide and its metabolites, will have a stronger affinity for the nonpolar stationary phase and will be retained longer on the column. Conversely, more polar compounds will interact more readily with the mobile phase and elute earlier. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the retained hydrophobic compounds can be sequentially eluted from the column and detected. biotage.co.jp This process allows for the effective separation of the parent drug from its various metabolites based on subtle differences in their polarity. For instance, the addition of a hydroxyl group in 6β-Hydroxy Budesonide makes it slightly more polar than the parent budesonide, resulting in a shorter retention time under typical RP-HPLC conditions.

Below is a table summarizing typical RP-HPLC parameters used for the analysis of budesonide and related steroid compounds.

ParameterTypical Conditions
Stationary Phase (Column) C18 or C8, 2.1-4.6 mm internal diameter, 50-250 mm length, 1.7-5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water, often with additives like formic acid or ammonium (B1175870) formate
Elution Mode Gradient or Isocratic
Flow Rate 0.2 - 1.0 mL/min
Detection UV (approx. 240-250 nm) or Tandem Mass Spectrometry (MS/MS)

Considerations for Isomeric and Stereoisomeric Separation

Budesonide is administered as a 1:1 mixture of two epimers, 22R and 22S, which exhibit different potencies. researchgate.net The metabolism of budesonide can maintain this isomeric complexity in its metabolites, including 6β-Hydroxy Budesonide. The stereoselective determination of these isomers is often important in clinical and analytical studies, as they may have different pharmacological activities. nih.gov

Separating these stereoisomers poses a significant analytical challenge because they have identical chemical formulas and physical properties. Standard RP-HPLC methods are often insufficient for their resolution. researchgate.net Specialized techniques are required to achieve separation:

Chiral Stationary Phases (CSPs): HPLC columns with a chiral selector incorporated into the stationary phase can be used. These phases create a chiral environment where the two epimers can form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly employed for this purpose. nih.gov

Chiral Derivatization: This indirect approach involves reacting the isomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard non-chiral column. nih.gov

Mobile Phase Additives: The addition of a chiral selector, such as β-cyclodextrin, to the mobile phase can also facilitate the separation of isomers on a conventional stationary phase. researchgate.net

Research has demonstrated the successful separation of the 22R and 22S isomers of budesonide using specific stationary phases, such as a naphthylpropyl (Si-NAF) phase, which was shown to be more effective than standard C8 or C18 phases for this particular separation. researchgate.net

Sample Preparation Strategies for 6β-Hydroxy Budesonide-d8 in Biological Research Matrices

The analysis of 6β-Hydroxy Budesonide-d8 in biological matrices like plasma, urine, or tissue homogenates requires extensive sample preparation. mdpi.com The goal is to remove interfering substances such as proteins, lipids, and salts that can compromise the analytical column and interfere with detection, a phenomenon known as the matrix effect. nih.gov The chosen strategy must ensure high recovery of the analyte and be reproducible.

Advanced Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective techniques for extracting steroid metabolites from biological samples. mdpi.comnih.gov

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. For corticosteroids like budesonide and its metabolites, organic solvents such as methylene (B1212753) chloride or a mixture of tert-butyl methyl ether and n-hexane are often used. nih.govderpharmachemica.com The sample's pH may be adjusted to optimize the partitioning of the analyte into the organic phase. While effective, LLE can be labor-intensive and prone to the formation of emulsions. biotage.co.jp

Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, selectivity, and potential for automation. nih.govrsc.org The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. Finally, the analyte is eluted with a small volume of a strong organic solvent. For steroid metabolites, reversed-phase sorbents like C18 or polymeric sorbents (e.g., OASIS HLB) are frequently used. rsc.orgnih.gov The steps involve conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. lcms.cz

The following table compares the general characteristics of LLE and SPE for steroid metabolite extraction.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsPartitioning between a solid and a liquid phase
Selectivity Moderate; depends on solvent choice and pHHigh; depends on sorbent and solvent selection
Solvent Consumption HighLow
Automation Potential LowHigh
Common Issues Emulsion formation, incomplete phase separationSorbent variability, column clogging
Reported Recovery Often >90%Often >90%

Enzymatic Hydrolysis for Conjugated Metabolite Forms

In vivo, drugs and their metabolites, including steroids, undergo Phase II metabolic reactions, most commonly glucuronidation. sigmaaldrich.com This process conjugates the metabolite with glucuronic acid, forming a more polar, water-soluble glucuronide that is easily excreted in urine or bile. covachem.com To quantify the total concentration of a metabolite, it is often necessary to first cleave this conjugate to release the free form (aglycone). covachem.com

Enzymatic hydrolysis using β-glucuronidase is the preferred method for this deconjugation step. sigmaaldrich.com The enzyme specifically catalyzes the cleavage of the glucuronide bond. The efficiency of this reaction is dependent on several factors:

Enzyme Source: β-glucuronidases are available from various sources, including bacteria (E. coli), mollusks (Helix pomatia, Patella vulgata), and bovine liver. sigmaaldrich.comsigmaaldrich.com Different sources can exhibit varying efficiencies for different drug-glucuronide conjugates. sigmaaldrich.com

pH and Temperature: Each enzyme has an optimal pH and temperature for activity. For example, enzymes from molluscan sources often work best at a slightly acidic pH (around 5.0), while E. coli enzymes may prefer a more neutral pH (around 6.8-7.0). nih.gov Incubations are typically performed at temperatures between 37°C and 60°C. sigmaaldrich.com

Incubation Time: The time required for complete hydrolysis can range from 30 minutes to several hours, depending on the enzyme concentration, temperature, and the specific substrate. sigmaaldrich.com

This hydrolysis step is critical in toxicological studies and pharmacokinetic analyses to ensure a comprehensive measurement of all forms of the metabolite present in the biological sample.

Role of 6β-Hydroxy Budesonide-d8 as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential for achieving accurate and precise results. sigmaaldrich.com An IS is a compound of known concentration added to every sample, calibrator, and quality control sample before processing. Its purpose is to correct for the variability and potential loss of the analyte during the analytical procedure, from sample extraction to instrumental analysis. sigmaaldrich.comshimadzu.com.sg

6β-Hydroxy Budesonide-d8 is specifically designed to serve as an internal standard for the quantification of its non-labeled counterpart, 6β-Hydroxy Budesonide. veeprho.com As a deuterated (stable isotope-labeled) analogue, it is considered the "gold standard" for internal standards in mass spectrometry.

Enhancing Analytical Accuracy and Precision through Isotopic Labeling

The use of a stable isotope-labeled (SIL) internal standard like 6β-Hydroxy Budesonide-d8 offers significant advantages over using a different, structurally analogous compound as an IS. Isotopic labeling involves replacing one or more atoms in the molecule with their heavier stable isotopes—in this case, replacing eight hydrogen atoms with deuterium (d8). wikipedia.org

This modification results in an internal standard with properties that are nearly identical to the target analyte:

Physicochemical Properties: The SIL-IS has the same polarity, solubility, and pKa as the analyte. This ensures that it behaves identically during all sample preparation steps, including extraction, evaporation, and reconstitution. Any loss of analyte during these steps will be mirrored by a proportional loss of the IS. sigmaaldrich.com

Chromatographic Behavior: The SIL-IS co-elutes with the analyte from the LC column. This is crucial because it ensures that both compounds experience the same degree of ion suppression or enhancement from matrix components at the exact moment they enter the mass spectrometer.

Mass Spectrometric Detection: Despite these similarities, the mass spectrometer can easily distinguish between the analyte and the SIL-IS due to the mass difference imparted by the deuterium atoms. For example, in MS/MS analysis, specific precursor-to-product ion transitions can be monitored for each compound.

The following table shows hypothetical mass transitions that would be monitored in an LC-MS/MS assay.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
6β-Hydroxy Budesonide[M+H]⁺Specific Fragment Ion
6β-Hydroxy Budesonide-d8[M+H+8]⁺Specific Fragment Ion + 8 (or other deuterated fragment)

Principles of Isotopic Dilution Mass Spectrometry in Metabolite Quantification

Isotopic Dilution Mass Spectrometry (IDMS) stands as a cornerstone for achieving the highest level of accuracy and precision in the quantitative analysis of metabolites, including 6β-Hydroxy Budesonide. This methodology is particularly powerful when coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle of IDMS lies in the use of a stable isotope-labeled version of the analyte as an internal standard. For the quantification of 6β-Hydroxy Budesonide, its deuterated analog, 6β-Hydroxy Budesonide-d8, serves as the ideal internal standard.

The core of the IDMS technique involves adding a precisely known amount of the isotopically labeled internal standard (6β-Hydroxy Budesonide-d8) to the biological sample (e.g., plasma, urine) at the very beginning of the sample preparation process. This "spiked" sample is then subjected to extraction, purification, and chromatographic separation. The key advantage of this approach is that the stable isotope-labeled internal standard is chemically identical to the endogenous analyte (6β-Hydroxy Budesonide). Consequently, it experiences the same physical and chemical variations throughout the entire analytical procedure, including any sample loss during extraction, derivatization, or injection into the mass spectrometer.

During mass spectrometric analysis, the instrument can differentiate between the endogenous analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference. The quantification is then based on the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, rather than on the absolute signal intensity of the analyte alone. This ratiometric measurement effectively compensates for variations in sample recovery and matrix effects, which are common challenges in bioanalytical methods that can otherwise lead to inaccurate results.

The use of a stable isotope-labeled internal standard like 6β-Hydroxy Budesonide-d8 is superior to using a structurally similar but non-isotopic internal standard. This is because the deuterated standard co-elutes with the analyte during chromatography, ensuring that any matrix-induced ionization suppression or enhancement affects both compounds equally. This co-elution and identical chemical behavior are what make IDMS the gold standard for quantitative bioanalysis, providing high-fidelity data essential for pharmacokinetic and metabolic studies.

Detailed Research Findings

While specific literature detailing a fully validated method for 6β-Hydroxy Budesonide using 6β-Hydroxy Budesonide-d8 as the internal standard is not extensively published, the principles are well-established through the extensive validation of methods for the parent drug, Budesonide, using its deuterated internal standard, Budesonide-d8. For instance, a highly sensitive LC/MS/MS method for Budesonide in plasma utilized Budesonide-d8 to achieve a lower limit of quantification (LLOQ) of 2 pg/mL. This demonstrates the effectiveness of the isotopic dilution technique for this class of compounds.

Furthermore, a study by Wang et al. (2003) successfully developed and validated a method for the simultaneous quantification of Budesonide and its two main metabolites, 6β-Hydroxy Budesonide and 16α-hydroxyprednisolone, in human plasma. Although this study used a non-isotopic internal standard, it established the feasibility of quantifying 6β-Hydroxy Budesonide in biological matrices and provided typical validation parameters that can be expected for such an assay. The validation covered a linear range of 0.1 to 10 ng/mL for all three analytes, with acceptable between-day and within-day coefficients of variation.

The application of 6β-Hydroxy Budesonide-d8 as an internal standard would follow the established protocols for IDMS. A typical workflow would involve solid-phase extraction (SPE) of the analyte and internal standard from the biological matrix, followed by separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

The following tables represent the kind of data that would be generated during the validation of an LC-MS/MS method for 6β-Hydroxy Budesonide using 6β-Hydroxy Budesonide-d8, based on typical values for similar analytes.

Data Tables

Table 1: Hypothetical Mass Spectrometric Parameters for 6β-Hydroxy Budesonide and 6β-Hydroxy Budesonide-d8

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
6β-Hydroxy Budesonide447.2323.210025
6β-Hydroxy Budesonide-d8455.3323.210025

Table 2: Hypothetical Method Validation Parameters for the Quantification of 6β-Hydroxy Budesonide

Validation ParameterResult
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Inter-day Precision (%CV)< 15%
Inter-day Accuracy (%Bias)± 15%
Intra-day Precision (%CV)< 15%
Intra-day Accuracy (%Bias)± 15%
Matrix EffectMinimal and compensated by IS
RecoveryConsistent and reproducible

Research Applications and Utility of 6β Hydroxy Budesonide D8 in Preclinical and Mechanistic Investigations

Investigation of Drug Metabolism in Animal Models

Stable isotope-labeled standards are indispensable for the quantitative analysis of drug metabolites in animal models, providing the accuracy needed to assess metabolic pathways and pharmacokinetic profiles.

The Zebrafish Water Tank (ZWT) model is an emerging alternative for studying the metabolism of xenobiotics. Research has demonstrated that the ZWT model can successfully simulate human metabolic pathways for glucocorticoids like budesonide (B1683875). Specifically, studies have shown that zebrafish are capable of producing 6β-hydroxy budesonide, a key metabolite also found in humans. researchgate.netcliniciansbrief.com

In this context, 6β-Hydroxy Budesonide-d8 is essential for validating and utilizing the ZWT model. It is added to water samples or fish homogenates as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This allows for the precise quantification of the 6β-hydroxy budesonide formed by the zebrafish, helping researchers to reliably compare the metabolic activity of the model to that of mammals and to evaluate how different conditions might affect metabolic outcomes. researchgate.net

Table 1: Application of 6β-Hydroxy Budesonide-d8 in the Zebrafish Water Tank (ZWT) Model

Model Component Description Role of 6β-Hydroxy Budesonide-d8 Research Finding
Animal Model Zebrafish (Danio rerio) in a controlled aquatic environment. Internal standard for LC-MS/MS quantification. The ZWT model is capable of producing 6β-hydroxy budesonide, a primary human metabolite. researchgate.net
Research Goal To investigate if the ZWT model can replicate mammalian metabolic pathways for budesonide. Ensures accurate measurement of the formed metabolite, correcting for matrix effects and extraction variability. Confirms the ZWT as a relevant model for studying glucocorticoid biotransformation. researchgate.net

| Analytical Method | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). | Co-elutes with the non-labeled metabolite but is distinguished by mass, enabling precise concentration determination. | The model produces the target metabolite in sufficient amounts for detection and study. researchgate.net |

Budesonide is used in veterinary medicine to treat conditions such as inflammatory bowel disease (IBD) in dogs. avma.orgnih.gov Pharmacokinetic studies in canines have shown that budesonide is rapidly absorbed and metabolized. cliniciansbrief.comavma.org While it is known that 6β-hydroxy budesonide is a major metabolite in humans, there is a recognized lack of knowledge regarding its formation and relevance in dogs. avma.org

To bridge this gap, 6β-Hydroxy Budesonide-d8 serves as a vital analytical reagent. In pharmacokinetic studies designed to characterize budesonide's metabolism in dogs, this deuterated standard allows for the development of robust and validated bioanalytical methods to quantify 6β-hydroxy budesonide in canine plasma and urine. avma.org By providing an accurate measure of this metabolite's concentration over time, researchers can better understand the metabolic pathways in dogs, compare them to humans, and refine therapeutic strategies for veterinary use.

Elucidation of Metabolic Enzyme Kinetics and Substrate Specificity for Budesonide Hydroxylation

The biotransformation of budesonide into its primary metabolites, 6β-hydroxy budesonide and 16α-hydroxy prednisolone, is catalyzed by cytochrome P450 enzymes in the liver. researchgate.netnih.gov Specifically, enzymes within the CYP3A subfamily, with CYP3A4 being the most prominent, are responsible for this 6β-hydroxylation reaction. researchgate.netnih.gov

Investigating the kinetics of this metabolic process is fundamental to understanding potential drug-drug interactions and inter-individual variability. In such in vitro studies, which often use human liver microsomes or recombinant CYP enzymes, 6β-Hydroxy Budesonide-d8 is the ideal internal standard. researchgate.net It enables accurate quantification of the 6β-hydroxy budesonide produced during the enzymatic reaction. This precision is critical for determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which define the enzyme's affinity for budesonide and its maximum metabolic capacity.

Table 2: Role of 6β-Hydroxy Budesonide-d8 in Enzyme Kinetic Studies

Parameter Description Function of 6β-Hydroxy Budesonide-d8
Enzyme Source Human liver microsomes, recombinant human CYP3A4. Used as an internal standard to quantify metabolite formation.
Substrate Budesonide. Enables precise measurement of the reaction product (6β-hydroxy budesonide).
Kinetic Constants Km (substrate concentration at half-maximal velocity), Vmax (maximum rate of reaction). Ensures accuracy of the data used to calculate Km and Vmax values.

| Inhibitors | Compounds tested for their potential to inhibit CYP3A4 (e.g., ketoconazole). researchgate.net | Allows for accurate determination of inhibition constants (Ki) by precisely measuring changes in metabolite formation. |

Assessment of Metabolite Excretion Profiles in Research Settings

Understanding how a drug and its metabolites are eliminated from the body is a core component of pharmacokinetic research. Studies evaluating the urinary excretion profiles of budesonide measure the concentrations of the parent drug and its metabolites, including 6β-hydroxy budesonide, in urine collected over time following administration.

In these studies, 6β-Hydroxy Budesonide-d8 is added to each urine sample during the analytical workflow. As a stable isotope-labeled internal standard, it compensates for any loss of the analyte during sample preparation steps (e.g., extraction, concentration) and corrects for variations in instrument response (ion suppression or enhancement) caused by the complex urine matrix. kcasbio.comtexilajournal.com This ensures that the measured concentration of 6β-hydroxy budesonide is a true reflection of the amount excreted, leading to reliable data on the rate and extent of metabolite elimination.

Tracer Studies for Metabolic Fate Elucidation of Budesonide

Metabolic fate studies, also known as absorption, distribution, metabolism, and excretion (ADME) studies, trace the journey of a drug through a biological system. metsol.comresearchgate.net While often conducted with radioactively labeled parent drugs, stable isotope-labeled compounds play a crucial role in the modern analytical approaches used to quantify the resulting metabolites. researchgate.netsymeres.com

In a study designed to elucidate the metabolic fate of budesonide, the non-labeled drug is administered to the research model. To accurately quantify the formation and disposition of its metabolites, a robust analytical method is required. Here, 6β-Hydroxy Budesonide-d8 is essential for building the quantitative LC-MS/MS assay for the 6β-hydroxy budesonide metabolite. symeres.com It acts as the internal standard, allowing researchers to precisely measure the concentration of this metabolite in diverse biological samples such as plasma, urine, and tissue homogenates. This accurate quantification is fundamental to creating a comprehensive picture of how and where the parent drug is metabolized.

Contributions to Bioanalytical Method Development and Validation for Parent Compounds and Related Metabolites

The development of reliable bioanalytical methods is a prerequisite for any quantitative study of drugs and their metabolites. The use of a stable isotope-labeled internal standard is considered the gold standard for LC-MS/MS assays, a position supported by regulatory agencies. kcasbio.comnih.gov

6β-Hydroxy Budesonide-d8 is a critical reagent for the development and validation of methods to measure 6β-hydroxy budesonide. Its importance stems from several key advantages:

Correction for Matrix Effects: It co-elutes with the non-labeled analyte and experiences similar ionization suppression or enhancement, normalizing the analytical response. kcasbio.com

Improved Precision and Accuracy: It accounts for variability during sample handling and extraction, leading to more consistent and reliable results. texilajournal.comnih.gov

High Specificity: Its unique mass allows for unambiguous detection alongside the target analyte.

The use of this deuterated standard is integral to validating assay performance characteristics such as linearity, lower limit of quantification (LLOQ), accuracy, and precision according to stringent scientific and regulatory guidelines.

Table 3: Bioanalytical Method Validation Parameters Using a SIL-IS

Validation Parameter Description Role of 6β-Hydroxy Budesonide-d8
Linearity The range over which the assay response is directly proportional to the analyte concentration. Ensures the ratio of analyte to standard is consistent across the calibration curve.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. Helps establish a reliable signal-to-noise ratio at the lowest measurement point.
Accuracy The closeness of the measured value to the true value. The standard corrects for systematic errors, improving the accuracy of the measurement.
Precision The degree of agreement among a series of measurements of the same sample. The standard minimizes random variability introduced during the analytical process.

| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the biological sample. | As it is affected similarly to the analyte, the standard normalizes the signal, mitigating the matrix effect. kcasbio.com |

Comparative Research with Unlabeled and Other Deuterated Budesonide Analogs

Methodologies for Distinguishing Endogenous versus Exogenous Metabolite Formation

A significant challenge in metabolic research is distinguishing between compounds produced naturally by the body (endogenous) and those resulting from the administration of a drug (exogenous). Stable isotope labeling, particularly with deuterium (B1214612), provides a definitive solution to this problem. Methodologies employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to this differentiation.

When 6β-Hydroxy Budesonide-d8 is used as an internal standard or tracer, it can be easily distinguished from the naturally occurring, unlabeled 6β-Hydroxy Budesonide (B1683875) by mass spectrometry. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties. Consequently, the labeled and unlabeled compounds will have nearly identical retention times during chromatography but will appear at different mass-to-charge (m/z) ratios in the mass spectrometer. This mass shift allows for the unambiguous identification and quantification of the exogenously derived metabolite, separate from any endogenous background. This approach, known as isotope dilution analysis, is a powerful tool for pharmacokinetic studies. chem-station.com

CharacteristicEndogenous 6β-Hydroxy BudesonideExogenous 6β-Hydroxy Budesonide-d8Method of Distinction
Isotopic LabelNone (Natural Abundance)Deuterium (d8)Mass Spectrometry (MS)
Mass-to-Charge (m/z) Ratio[M+H]⁺[M+8+H]⁺
Chromatographic Retention TimeEssentially IdenticalEssentially IdenticalCo-elution in LC or GC
OriginNaturally occurring in the body (if any)Metabolism of administered deuterated budesonideIsotope Dilution Analysis

Impact of Deuteration on Metabolic Stability and Analytical Characteristics

The substitution of hydrogen with deuterium can have significant effects on a molecule's metabolic fate and its behavior in analytical systems. These effects are primarily rooted in the kinetic isotope effect (KIE).

Metabolic Stability: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step. juniperpublishers.com Budesonide is known to be metabolized by CYP3A enzymes. nih.govresearchgate.net By replacing hydrogen atoms at a site of metabolism with deuterium, the rate of this enzymatic reaction can be slowed down. This phenomenon, the KIE, can lead to increased metabolic stability and a longer biological half-life for the deuterated compound compared to its unlabeled analog. juniperpublishers.comresearchgate.net In some cases, this can also result in "metabolic switching," where the metabolic process is redirected to an alternative, non-deuterated site on the molecule. juniperpublishers.com

Analytical Characteristics: In analytical chemistry, deuterated compounds like 6β-Hydroxy Budesonide-d8 are considered the gold standard for use as internal standards in quantitative mass spectrometry. An ideal internal standard should behave identically to the analyte of interest during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatography, ionization) but be clearly distinguishable. nih.gov Deuterated analogs meet these criteria perfectly. They co-elute with the unlabeled analyte in chromatography, but their higher mass allows for separate detection by the mass spectrometer. This enables precise correction for any analyte loss during sample processing or for fluctuations in instrument response, leading to highly accurate and reliable quantification.

PropertyUnlabeled Budesonide AnalogDeuterated Budesonide Analog (e.g., -d8)Primary Implication
Metabolic Rate (at deuterated site)Standard ratePotentially slowerKinetic Isotope Effect (KIE) may increase metabolic stability. juniperpublishers.com
Biological Half-lifeStandard half-lifePotentially longerSlower clearance can alter pharmacokinetic profiles. juniperpublishers.com
Use as Internal StandardNot suitableIdealEnables accurate quantification via isotope dilution mass spectrometry.
Mass SpectrumNatural isotopic patternDistinct mass shift from unlabeled compoundAllows for clear differentiation and quantification.

Strategies for Structural Elucidation of Related Steroid Metabolites

Determining the precise chemical structure of steroid metabolites is a complex task that requires a combination of sophisticated analytical techniques. The structural elucidation of compounds related to 6β-Hydroxy Budesonide relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules. nih.govrsc.org

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. mdpi.com These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the assembly of the steroid's carbon skeleton and the precise placement of functional groups, such as the hydroxyl group at the 6β position. mdpi.comresearchgate.net

Mass Spectrometry (MS): MS provides critical information about a molecule's mass and its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass of a molecule with extremely high accuracy, which allows for the determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of the parent molecule are isolated and then fragmented. The resulting fragmentation pattern serves as a structural fingerprint. anu.edu.au Analysis of these fragments can help identify the core steroid structure and pinpoint the locations of modifications. Energy-resolved collision-induced dissociation (CID) can further help to distinguish between different isomers by analyzing how fragmentation patterns change with collision energy. anu.edu.au

Other spectroscopic methods, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, can provide complementary information regarding the presence of specific functional groups (e.g., hydroxyls, ketones) and conjugated systems within the steroid structure. slideshare.net

TechniqueAbbreviationInformation Provided for Steroid Structure Elucidation
Nuclear Magnetic Resonance SpectroscopyNMRDefinitive information on atom connectivity, stereochemistry, and 3D structure. nih.govrsc.orgmdpi.com
Mass SpectrometryMSProvides molecular weight and elemental composition (HRMS). Fragmentation patterns (MS/MS) reveal structural motifs. researchgate.netanu.edu.au
Infrared SpectroscopyIRIdentifies the presence of specific functional groups (e.g., -OH, C=O). slideshare.net
Ultraviolet-Visible SpectroscopyUV-VisDetects and characterizes conjugated π-electron systems (e.g., enones). slideshare.net

Future Perspectives in 6β Hydroxy Budesonide D8 Research

Advancements in Analytical Platforms for Metabolite Profiling

The primary role of 6β-Hydroxy Budesonide-d8 is to serve as an internal standard for the accurate quantification of its non-labeled counterpart, 6β-Hydroxy Budesonide (B1683875), and other related metabolites of Budesonide. veeprho.com Future advancements in analytical technologies will refine and expand this crucial application. The integration of high-resolution mass spectrometry (HRMS) with advanced liquid chromatography (LC) techniques is set to revolutionize metabolite profiling.

The use of stable isotope-labeled compounds like 6β-Hydroxy Budesonide-d8 is essential for improving the accuracy of mass spectrometry and liquid chromatography analyses. veeprho.com These labeled standards help ensure reliable and precise quantification of budesonide and its metabolites in various biological samples, which is critical for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.comdshs-koeln.de

Future research will likely see the expanded use of techniques such as LC-MS/MS for the comprehensive re-evaluation of budesonide metabolism. researchgate.netnih.gov This allows for the detection and structural analysis of a wide array of metabolites, including previously unreported compounds. researchgate.netnih.gov The combination of different analytical methods, including gas chromatography-mass spectrometry (GC/MS), provides a more complete picture of the metabolic fate of budesonide in humans. nih.gov

Table 1: Evolving Analytical Platforms in Metabolite Profiling

Analytical PlatformKey AdvancementRole of 6β-Hydroxy Budesonide-d8
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Increased sensitivity and selectivity for detecting low-abundance metabolites.Serves as a robust internal standard to correct for matrix effects and variations in instrument response, ensuring accurate quantification. dshs-koeln.de
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, facilitating the identification of unknown metabolites and elucidation of their elemental composition.Aids in the confident identification of metabolite peaks by providing a precise retention time and mass-to-charge ratio anchor.
Metabolomics PlatformsEnables large-scale, simultaneous measurement of hundreds to thousands of metabolites, offering a systems-level view of metabolic changes. broadinstitute.orgActs as a quality control and normalization standard within complex metabolomic datasets to enhance data reliability and comparability across studies.

Exploration of Novel Metabolic Pathways or Interactions involving Budesonide Metabolites

Budesonide undergoes extensive metabolism in the liver, with 6β-hydroxybudesonide and 16α-hydroxyprednisolone identified as the two major metabolites formed in vitro. nih.gov However, recent studies have revealed a more complex metabolic profile, identifying sixteen distinct metabolites, ten of which were previously unreported. researchgate.netnih.gov This highlights that the full scope of budesonide's biotransformation is still an active area of investigation.

The exploration of these novel metabolic pathways is a significant future research direction. 6β-Hydroxy Budesonide-d8 is an indispensable tool in these investigations. By "spiking" biological samples with this labeled standard, researchers can more confidently trace and identify new, minor, or transient metabolites that might otherwise be missed. This approach can help elucidate the enzymatic pathways responsible for these transformations.

Future studies may focus on:

Identifying Minor Metabolites: Comprehensive analysis of urine and plasma using advanced analytical platforms can uncover further metabolites. Studies have already identified metabolites resulting from various reactions including hydroxylation, reduction of carbonyl groups, and oxidation of hydroxyl groups. researchgate.netnih.gov

Investigating Drug-Drug Interactions: Research can explore how co-administered drugs might alter the metabolic profile of budesonide, potentially inhibiting or inducing specific pathways and changing the ratio of metabolites like 6β-Hydroxy Budesonide.

Table 2: Budesonide Metabolic Pathways and Research Focus

Metabolic ReactionKnown MetabolitesFuture Research Objective
Hydroxylation6β-Hydroxy Budesonide, 6α-Hydroxy Budesonide, 23-Hydroxy Budesonide. nih.govQuantify the contribution of different CYP450 enzymes to these pathways and explore variability.
Acetal (B89532) Cleavage16α-Hydroxy Prednisolone. nih.govnih.govInvestigate the substrate-selective nature of the enzymes responsible for this key metabolic step. nih.gov
Reduction/OxidationMetabolites with reduced C20 carbonyl or C6-C7 groups; oxidized C11 hydroxyl group. nih.govCharacterize the specific reductases and oxidases involved and determine the biological significance of these products.
ConjugationGlucuronide fractions have been analyzed, although metabolites are mainly excreted in the free fraction. researchgate.netnih.govFurther characterize Phase II conjugation pathways (e.g., sulfation, glutathione (B108866) conjugation) for a complete elimination profile.

Expansion of Research Model Applications for Xenobiotic Biotransformation Studies

Xenobiotic metabolism describes the process by which the body modifies and eliminates foreign chemical substances. The study of these biotransformation pathways is crucial in drug development and toxicology. mhmedical.com 6β-Hydroxy Budesonide-d8 is a valuable asset in expanding the utility of various research models designed to study these processes.

In vitro models, such as human liver microsomes or supernatant fractions, are useful for predicting the in vivo metabolism of drugs like budesonide. nih.gov In these controlled systems, 6β-Hydroxy Budesonide-d8 allows for precise measurement of enzyme kinetics and metabolic rates. Future applications will likely involve more complex models:

3D Cell Cultures and Organoids: As researchers move towards more physiologically relevant models like liver spheroids or "liver-on-a-chip" systems, labeled standards will be essential for validating that these models accurately replicate human metabolic pathways.

Genetically Modified Models: The use of transgenic animal models or cell lines where specific metabolic enzymes are knocked out or overexpressed can clarify the exact role of each enzyme in budesonide's metabolism. nih.gov 6β-Hydroxy Budesonide-d8 would be used to quantify the resulting changes in the metabolic profile, unequivocally linking specific enzymes to specific metabolic steps.

Pharmacogenetic Studies: Individual genetic differences can lead to variations in how drugs are metabolized. mhmedical.com Labeled standards can be used in studies that correlate genetic markers with metabolic phenotypes, helping to advance the field of personalized medicine by predicting how a patient might process budesonide based on their genetic makeup.

By providing a reliable quantitative tool, 6β-Hydroxy Budesonide-d8 will continue to support the development and validation of next-generation research models, ultimately leading to a more profound understanding of xenobiotic biotransformation.

Q & A

Basic Research Questions

Q. How is 6β-Hydroxy Budesonide-d8 structurally differentiated from its α-isomer in analytical workflows?

  • Methodology : Use chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy to distinguish stereoisomers. For example, reversed-phase HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) can resolve α- and β-isomers based on retention time differences. Deuterium labeling in Budesonide-d8 enhances detection specificity in mass spectrometry (MS) by reducing interference from endogenous compounds .

Q. What validated methods exist for quantifying 6β-Hydroxy Budesonide-d8 in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Budesonide-d8) is widely used. A validated assay involves:

  • Sample preparation : Protein precipitation or solid-phase extraction.
  • Chromatography : C18 columns with gradient elution (e.g., methanol/ammonium acetate).
  • Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 439.2 → 323.1 for Budesonide-d8).
  • Calibration : Linear range of 1–50 ng/mL in plasma, with precision (CV <15%) and accuracy (85–115%) .

Q. How is 6β-Hydroxy Budesonide-d8 synthesized, and what isotopic purity is required for research use?

  • Methodology : Synthesized via deuterium exchange or enzymatic hydroxylation of Budesonide-d8. Isotopic purity (>98%) is critical to avoid interference in MS-based assays. Analytical techniques like high-resolution MS (HRMS) or ²H-NMR confirm deuterium incorporation and positional integrity .

Advanced Research Questions

Q. How can researchers address discrepancies in metabolite quantification between LC-MS/MS and immunoassays?

  • Methodology : Cross-validate assays using:

  • Standard reference materials : Pharmacopeial-grade 6β-Hydroxy Budesonide-d8 (e.g., USP-certified).
  • Isotope dilution : Budesonide-d8 as an internal standard to correct matrix effects.
  • Method comparison : Bland-Altman analysis to assess bias between platforms .
    • Example : A study reported 20% higher concentrations via ELISA compared to LC-MS/MS due to antibody cross-reactivity with α-isomers. Resolution required immunoassay optimization using affinity-purified antibodies .

Q. What experimental designs are optimal for studying 6β-Hydroxy Budesonide-d8's stability under varying physiological conditions?

  • Methodology : Conduct forced degradation studies:

  • Temperature/pH stress : Incubate in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C.
  • Light exposure : Assess photodegradation under UV/visible light.
  • Analytical endpoints : Monitor degradation products via LC-HRMS and quantify stability using Arrhenius kinetics .
    • Data interpretation : Use kinetic models (e.g., first-order decay) to predict shelf-life and storage conditions .

Q. How can researchers resolve conflicting data on 6β-Hydroxy Budesonide-d8's glucocorticoid receptor (GR) binding affinity?

  • Methodology :

  • Competitive binding assays : Compare IC₅₀ values using radiolabeled dexamethasone and GR-transfected cell lines.
  • Structural analysis : Molecular docking simulations to assess hydrogen bonding and steric effects of deuterium substitution.
  • Meta-analysis : Evaluate batch-to-batch variability in compound purity across studies .
    • Case study : A 2023 study found a 15% lower binding affinity for 6β-Hydroxy Budesonide-d8 vs. non-deuterated forms, attributed to isotopic effects on conformational dynamics .

Key Considerations for Researchers

  • Quality Control : Use USP/EP-certified reference standards to ensure reproducibility .
  • Ethical Reporting : Disclose deuterium-related isotopic effects in pharmacokinetic studies .
  • Data Contradictions : Apply multivariate analysis to distinguish technical variability from biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.